molecular formula C6H7N3O2 B6233886 methyl 5-aminopyridazine-3-carboxylate CAS No. 2091168-78-2

methyl 5-aminopyridazine-3-carboxylate

Cat. No. B6233886
CAS RN: 2091168-78-2
M. Wt: 153.1
InChI Key:
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Description

Methyl 5-aminopyridazine-3-carboxylate (M5APC) is an organic compound that has been studied extensively in the field of scientific research due to its potential applications in many areas. This compound is a substituted pyridine derivative and it is mainly used as a reagent in organic synthesis. M5APC has been studied for its potential uses in drug synthesis, as a catalyst for chemical reactions, and for its biochemical and physiological effects.

Mechanism of Action

Methyl 5-aminopyridazine-3-carboxylate is an organic compound that can act as an inhibitor of certain enzymes. It is thought to interact with the active sites of enzymes, preventing them from catalyzing reactions. This inhibition of enzymes can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the body. It has been shown to have anti-inflammatory and antifungal effects. It has also been shown to inhibit the activity of certain enzymes, which can lead to a variety of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

Methyl 5-aminopyridazine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and it has a high yield. It is also relatively stable and can be stored for long periods of time. However, it is also important to note that this compound is a toxic compound and should be handled with caution.

Future Directions

Methyl 5-aminopyridazine-3-carboxylate has potential applications in many areas of scientific research. It could be used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a substrate for enzyme-catalyzed reactions. It could also be used in the synthesis of various drugs, such as anti-inflammatory drugs and antifungal drugs. Additionally, it could be used in the development of new drugs and treatments for various diseases. Finally, it could be used to study the biochemical and physiological effects of various compounds.

Synthesis Methods

Methyl 5-aminopyridazine-3-carboxylate is synthesized from a reaction between 5-aminopyridine and dimethyl carbonate. This reaction is carried out in the presence of a base, such as sodium hydroxide, and an acidic catalyst, such as hydrochloric acid. The reaction is exothermic and proceeds in a single step to yield this compound in high yields. The reaction conditions can be optimized to obtain the desired product in a high yield.

Scientific Research Applications

Methyl 5-aminopyridazine-3-carboxylate has been studied for its potential applications in the field of scientific research. It has been used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a substrate for enzyme-catalyzed reactions. It has also been used in the synthesis of various drugs, such as anti-inflammatory drugs and antifungal drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-aminopyridazine-3-carboxylate involves the reaction of 5-aminopyridazine-3-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "5-aminopyridazine-3-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Add the dehydrating agent to a solution of 5-aminopyridazine-3-carboxylic acid in anhydrous dichloromethane.", "Stir the mixture at room temperature for 30 minutes.", "Slowly add methanol to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for 2 hours.", "Cool the reaction mixture to room temperature and filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol).", "Dry the purified product under vacuum to obtain methyl 5-aminopyridazine-3-carboxylate as a white solid." ] }

CAS RN

2091168-78-2

Molecular Formula

C6H7N3O2

Molecular Weight

153.1

Purity

95

Origin of Product

United States

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